molecular formula HNO3 B076683 Deuterio nitrate CAS No. 13587-52-5

Deuterio nitrate

Cat. No.: B076683
CAS No.: 13587-52-5
M. Wt: 64.019 g/mol
InChI Key: GRYLNZFGIOXLOG-DYCDLGHISA-N
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Description

Deuterio nitrate is a chemical compound that contains deuterium, a stable isotope of hydrogen, and nitrate, a polyatomic ion composed of nitrogen and oxygen. . This compound is used in various scientific research applications due to its unique properties.

Mechanism of Action

Target of Action

Deuterio nitrate, like other organic nitrates, primarily targets vascular smooth muscles . The compound’s action on these muscles leads to their relaxation, which in turn results in the dilation of coronary vessels. This dilation improves the oxygen supply to the myocardium, which is the muscle tissue of the heart .

Mode of Action

The mode of action of this compound involves its interaction with its targets and the resulting changes. The compound stimulates soluble guanylate cyclase by nitric oxide derived from the organic nitrate ester molecule through metabolization catalyzed by enzymes such as glutathione S-transferase, cytochrome P-450, and possibly esterases . The cyclic GMP produced by the guanylate cyclase acts via cGMP-dependent protein kinase . Ultimately, through various processes, the protein kinase lowers intracellular calcium; an increased uptake to and a decreased release from intracellular stores seem to be particularly important .

Biochemical Pathways

The biochemical pathways affected by this compound include nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . These pathways are part of the complex interplay of the nitrogen cycle, where nitrogen is found in various oxidation states ranging from +5 in nitrate to -3 in ammonia .

Pharmacokinetics

Studies on similar compounds suggest that the rate-limiting step in the pharmacokinetics of organic nitrates can be chemotype-dependent .

Result of Action

The result of the action of this compound is primarily the relaxation of vascular smooth muscles and the dilation of coronary vessels . This leads to an improved oxygen supply to the myocardium and a reduction in myocardial oxygen consumption . Inhibition of platelet aggregation is another effect that is probably of therapeutic value .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitrates and organic nitrogen compounds from fertilizer and manure applied in agriculture can enter groundwater through leaching and reach surface water through runoff from agricultural fields . This can potentially affect the concentration and availability of this compound in the environment .

Biochemical Analysis

Biochemical Properties

It is known that nitrate, the parent compound of deuterio nitrate, plays a crucial role in various biochemical reactions . Nitrate can be reduced to nitrite by enzymes such as nitrate reductase . The presence of deuterium might influence these enzymatic reactions, potentially altering the rate or efficiency of the process .

Cellular Effects

The cellular effects of this compound are largely unexplored. Nitrate and its reduced form, nitrite, have been shown to influence various cellular processes . For instance, nitrate can serve as a nitrogen source for growth, affecting cell function and metabolism

Molecular Mechanism

Nitrate is known to interact with various biomolecules, including enzymes and proteins . The presence of deuterium could potentially alter these interactions, influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

Nitrate is known to exhibit temporal changes in its effects, such as changes in its stability and degradation

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Nitrate has been shown to have dosage-dependent effects in various animal models

Metabolic Pathways

Nitrate is involved in several metabolic pathways, including the nitrogen cycle

Transport and Distribution

Nitrate is known to be transported and distributed within cells via various transporters

Subcellular Localization

Nitrate and its metabolites are known to be localized in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuterio nitrate can be synthesized through the reaction of deuterium oxide (heavy water) with nitric acid. The reaction typically occurs under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The general reaction is as follows:

D2O+HNO3DNO3+H2O\text{D}_2\text{O} + \text{HNO}_3 \rightarrow \text{DNO}_3 + \text{H}_2\text{O} D2​O+HNO3​→DNO3​+H2​O

Industrial Production Methods

Industrial production of this compound involves the electrolysis of heavy water to produce deuterium gas, which is then reacted with nitrogen dioxide to form this compound. This method ensures a high yield of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Deuterio nitrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce deuterium oxide and nitrogen dioxide.

    Reduction: It can be reduced to form deuterium gas and nitrogen monoxide.

    Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products

The major products formed from the reactions of this compound include deuterium oxide, nitrogen dioxide, deuterium gas, and nitrogen monoxide.

Scientific Research Applications

Deuterio nitrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of deuterium and nitrate, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both an oxidizing and reducing agent makes it versatile in various scientific research fields.

Properties

IUPAC Name

deuterio nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYLNZFGIOXLOG-DYCDLGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929164
Record name (~2~H)Nitric acid
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Molecular Weight

64.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13587-52-5
Record name Nitric acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13587-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitric (2H)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H)Nitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitric (2H)acid
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Synthesis routes and methods I

Procedure details

If nitric acid is added sequentially to an aqueous solution of glyoxal so that the nonoxidizing strong acid is kept at a concentration of 6 wt. % or higher in the reaction mixture, the reaction can proceed in a state wherein nitric acid is not present in the reaction solution in a concentration exceeding 1 wt. %, and an aqueous solution of glyoxylic acid having a final residual nitric acid concentration of 0.1 wt. % or below can be easily obtained. Thus, it is possible to omit the step of removing residual nitric acid, which step is conventionally required, and to use the aqueous solution of glyoxylic acid obtained by the process of the invention directly in further synthesis reactions.
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Synthesis routes and methods II

Procedure details

The reaction is carried out at the most desirable temperature, typically 20° to 70° C. If the concentration of the nonoxidizing strong acid is sufficient, the nitric acid concentration of the reaction solution can usually be maintained at 0.1 wt. % or lower when 50 wt. % nitric acid is gradually added (dropwise) to an aqueous solution of glyoxal. The total amount of nitric acid added can be a slight excess in relation to the theoretical amount (2/3 mole of nitric acid per mole of glyoxal). For example, 0.7 to 0.8 moles of nitric acid per one mole of glyoxal can be employed. When nitric acid is used in an excess amount, the nitric acid concentration of the reaction solution is increased slightly to about 0.5 wt. % at the end of the nitric acid addition, but the nitric acid concentration solution does not exceed 1 wt. %. The nitric acid concentration continues to decrease further after completion of the addition of nitric acid and usually reaches 0.005 to 0.03 wt. % in about one hour. Therefore, an aqueous solution of glyoxylic acid having a residual nitric acid concentration of 0.01 wt. % or below can be obtained without purification. In conventional nitric acid oxidation processes, the conversion of glyoxal is scarcely increased merely by adding nitric acid at about 40° C., even when the reaction is promoted by adding about 0.1 mole of sulfuric acid or hydrochloric acid, so that an aging step has generally been carried out by heating the reaction solution to about 80° C. after completion of the nitric acid addition. In this invention, by contrast, aging by heating is not necessary.
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Synthesis routes and methods III

Procedure details

8.7876 g of SnCl4.5H2O were dissolved in 100.0 ml of water, and, 2.1 ml of 12M HNO3 were added to obtain a solution with a molar ratio of HNO3 to SnCl4 being 1:1. 80 ml of the solution were put in a thermal bomb and the thermal bomb was heated in a high temperature oven at 150° C. for 12 h, and then cooled to room temperature and white precipitates formed. The precipitates were repeatedly washed with deionized water and filtrated with suction until no Cl- can be detected by a solution of AgNO3. The precipitates were then dried and put in a high temperature oven and the temperature of the oven was increased at a rate of 5° C./min to 200° C. to calcine the precipitates for 6 h and then cooled the oven at a rate of 5° C./min to room temperature to obtain SnO2 powders.
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Synthesis routes and methods IV

Procedure details

The general procedure of Example 1 is repeated except that a piece of graphite felt is attached to the graphite cathode to enhance the cathode surface area. A solution containing 0.5 M nitric acid and 50 mM 1,4-phenylenediamine is charged to the catholyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.67 M hydroxylammonium nitrate and 0.50 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 85% for formation of hydroxylammonium nitrate is achieved.
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Synthesis routes and methods V

Procedure details

The general procedure of Example 8 is repeated except that a solution containing 1.0 M nitric acid and 70 ppm p-aminophenol is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Concentrated nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 20 amps (5 ASI) and a cell voltage of about 5 volts is applied. A solution of 1.26 M hydroxylammonium nitrate and 0.7 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 74% for formation of hydroxylammonium nitrate is achieved.
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